molecular formula C14H16ClN B043359 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride CAS No. 58109-32-3

2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride

Cat. No.: B043359
CAS No.: 58109-32-3
M. Wt: 233.73 g/mol
InChI Key: LKINQJGXXOXEFC-UHFFFAOYSA-N
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Description

2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176336. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Stimuli Responsive Materials

Research by Xiao-lin Lu and M. Xia (2016) discusses the use of a V-shaped molecule derived from biphenyl for the development of materials that respond to multiple stimuli, such as mechanical force or pH changes. These materials show promise in security ink applications without the need for a covering agent, indicating potential for use in anti-counterfeiting measures (Lu & Xia, 2016).

Library of Structurally Diverse Compounds

G. Roman (2013) utilized a ketonic Mannich base related to biphenyl compounds as a starting material in alkylation and ring closure reactions. This approach generated a diverse library of compounds, showcasing the utility of biphenyl derivatives in synthesizing a wide range of chemical entities for potential applications in drug discovery and material science (Roman, 2013).

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

A study by H. M. Aly and H. L. A. El-Mohdy (2015) on the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amines, including biphenyl derivatives, highlights the enhancement of thermal stability and antibacterial activity of these hydrogels. This modification suggests potential medical applications, particularly in developing materials with improved biocompatibility and functional performance (Aly & El-Mohdy, 2015).

Synthesis and Properties of Novel Biphenyl Derivatives

Research into the synthesis, structure, and properties of novel biphenyl derivatives, such as those discussed by Hou Zi (2000) and others, underscores the chemical's role in creating materials with unique electronic and structural characteristics. These studies contribute to our understanding of biphenyl compounds' potential in electronic, optical, and material sciences (Zi, 2000).

Photocatalytic Applications

M. Muneer and colleagues (2005) explored the photocatalytic reactions of organic systems, including biphenyl derivatives, in the presence of titanium dioxide. This research demonstrates the potential of biphenyl compounds in environmental applications, particularly in the degradation of pollutants and the synthesis of valuable chemicals through photocatalytic processes (Muneer et al., 2005).

Properties

IUPAC Name

2-methyl-4-(2-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKINQJGXXOXEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13394-86-0 (Parent)
Record name 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323
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DSSTOX Substance ID

DTXSID30206836
Record name 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58109-32-3
Record name [1,1′-Biphenyl]-4-amine, 2′,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58109-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58109-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176336
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3-dimethyl[1,1'-biphenyl]-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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